molecular formula C11H13ClO4 B6614700 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid CAS No. 910300-36-6

3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid

Cat. No.: B6614700
CAS No.: 910300-36-6
M. Wt: 244.67 g/mol
InChI Key: ZLKSDKXZUPXVQN-UHFFFAOYSA-N
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Description

3-(2-Chloro-3,4-dimethoxyphenyl)propanoic Acid (CAS 910300-36-6) is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound, with a molecular weight of 244.67 g/mol and the formula C11H13ClO4, belongs to the class of phenylpropanoic acids, which are known for their utility as synthetic intermediates . Its structure, featuring a propanoic acid chain linked to a 2-chloro-3,4-dimethoxybenzene ring, makes it a valuable precursor for the synthesis of more complex molecules. Researchers utilize this compound in the exploration of potential therapeutic agents, particularly in the field of cardiovascular diseases. Its structural similarities to derivatives covered in patents for branched 3-phenylpropanoic acids suggest its relevance in developing treatments aimed at disease prevention and management . The specific chloro and dimethoxy substitutions on the phenyl ring offer unique opportunities for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO4/c1-15-8-5-3-7(4-6-9(13)14)10(12)11(8)16-2/h3,5H,4,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKSDKXZUPXVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCC(=O)O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Strategies of 3 2 Chloro 3,4 Dimethoxyphenyl Propanoic Acid

Precursor Synthesis and Methodologies

The initial phase in the synthesis of the target compound focuses on the preparation of key precursors that contain the appropriately substituted phenyl ring. This typically involves the synthesis of a benzaldehyde (B42025) derivative, which then serves as the foundation for building the propanoic acid side chain.

Synthesis of Substituted Phenyl-containing Intermediates

A crucial intermediate in the synthesis of 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid is 2-chloro-3,4-dimethoxybenzaldehyde (B52801), also known as 2-chloroveratraldehyde. The synthesis of this intermediate often begins with the more readily available compound, 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde).

Veratraldehyde can be synthesized from vanillin (B372448) (3-methoxy-4-hydroxybenzaldehyde) through methylation of the hydroxyl group. This reaction is typically carried out using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base.

Once veratraldehyde is obtained, the next critical step is the regioselective chlorination at the ortho position to the aldehyde group, yielding 2-chloro-3,4-dimethoxybenzaldehyde. This transformation requires careful selection of chlorinating agents and reaction conditions to achieve the desired regioselectivity.

Starting MaterialReagentsProduct
VanillinDimethyl sulfate, Base3,4-Dimethoxybenzaldehyde (Veratraldehyde)
3,4-DimethoxybenzaldehydeChlorinating agent (e.g., SO2Cl2)2-Chloro-3,4-dimethoxybenzaldehyde

Formation of the Propanoic Acid Backbone

With the synthesis of 2-chloro-3,4-dimethoxybenzaldehyde achieved, the subsequent stage involves the formation of the three-carbon propanoic acid side chain. Several classical and modern organic reactions can be employed for this purpose. A common strategy involves the creation of a carbon-carbon double bond, which is then reduced to a single bond.

One established method is the Perkin reaction , which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid. wikipedia.orgjournals.co.zaacs.orgmasterorganicchemistry.com For instance, reacting 2-chloro-3,4-dimethoxybenzaldehyde with acetic anhydride and sodium acetate (B1210297) would yield an α,β-unsaturated acid (a substituted cinnamic acid). Subsequent catalytic hydrogenation of the double bond provides the desired propanoic acid. chemicalbook.com

Another powerful method is the Knoevenagel condensation . chemicalbook.comnih.govscience.gov In this reaction, the aldehyde is condensed with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). This reaction, particularly the Doebner modification, directly yields the substituted cinnamic acid derivative. science.gov The resulting α,β-unsaturated acid is then hydrogenated to afford the final product.

IntermediateReactionReagentsProduct
2-Chloro-3,4-dimethoxybenzaldehydePerkin ReactionAcetic anhydride, Sodium acetate3-(2-Chloro-3,4-dimethoxyphenyl)acrylic acid
2-Chloro-3,4-dimethoxybenzaldehydeKnoevenagel CondensationMalonic acid, Piperidine/Pyridine3-(2-Chloro-3,4-dimethoxyphenyl)acrylic acid
3-(2-Chloro-3,4-dimethoxyphenyl)acrylic acidCatalytic HydrogenationH2, Pd/C or other catalystThis compound

Regioselective Chlorination and Methoxylation Techniques for Aromatic Rings

The precise placement of substituents on the aromatic ring is paramount for the synthesis of the target molecule. This requires a deep understanding of regioselective electrophilic aromatic substitution reactions.

Strategies for Ortho-Chlorination

The chlorination of veratraldehyde to produce 2-chloroveratraldehyde is a key step that requires ortho-selectivity. The methoxy (B1213986) groups at positions 3 and 4 are ortho, para-directing and activating. However, direct chlorination can lead to a mixture of products. The aldehyde group is a meta-directing and deactivating group. The directing effects of these substituents must be carefully considered to achieve the desired 2-chloro isomer.

The reaction of veratraldehyde with chlorine can lead to substitution at various positions. science.gov To enhance ortho-selectivity, specific catalysts and reaction conditions are often employed. Lewis acid catalysts, such as iron(III) chloride or aluminum chloride, are commonly used in electrophilic aromatic halogenation. google.com The choice of solvent and temperature also plays a crucial role in controlling the regioselectivity of the chlorination reaction.

Introduction of Dimethoxy Substituents

The dimethoxy substituents on the phenyl ring are typically introduced early in the synthetic sequence. As mentioned, a common precursor for 3,4-dimethoxylated aromatic compounds is vanillin, which already contains one methoxy group and a hydroxyl group that can be readily methylated.

In a more general context, the introduction of methoxy groups onto an aromatic ring can be achieved through nucleophilic aromatic substitution if a suitable leaving group (like a halogen) is present and the ring is activated by electron-withdrawing groups. Alternatively, phenols can be converted to methoxyarenes by reaction with a methylating agent in the presence of a base (Williamson ether synthesis).

Advanced Synthetic Approaches to this compound

Beyond the classical methods, more advanced synthetic strategies can offer improved yields, stereocontrol, or functional group tolerance.

One such approach is the Reformatsky reaction , which involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. nih.gov Reacting 2-chloro-3,4-dimethoxybenzaldehyde with an α-bromo ester (e.g., ethyl bromoacetate) and zinc would yield a β-hydroxy ester. Subsequent dehydration of the alcohol followed by hydrogenation of the resulting α,β-unsaturated ester and hydrolysis of the ester group would provide the target propanoic acid.

Another advanced method involves the Wittig reaction or its modifications like the Horner-Wadsworth-Emmons reaction. The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde into an alkene. For the synthesis of the target molecule, 2-chloro-3,4-dimethoxybenzaldehyde could be reacted with a Wittig reagent derived from an α-haloacetic acid ester. This would form an α,β-unsaturated ester, which can then be hydrogenated and hydrolyzed to the final product.

Starting MaterialReactionKey ReagentsIntermediate
2-Chloro-3,4-dimethoxybenzaldehydeReformatsky ReactionEthyl bromoacetate, ZincEthyl 3-hydroxy-3-(2-chloro-3,4-dimethoxyphenyl)propanoate
2-Chloro-3,4-dimethoxybenzaldehydeWittig Reaction(Carbethoxymethylene)triphenylphosphoraneEthyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate

These advanced methods provide alternative pathways to the cinnamic acid intermediate or directly to a precursor of the final propanoic acid, often with high stereoselectivity and under milder conditions compared to some classical reactions.

Multi-step Organic Synthesis Pathways

The synthesis of this compound can be approached through various multi-step pathways, typically starting from a substituted benzene (B151609) ring and constructing the propanoic acid side chain. A common and logical starting material is a correspondingly substituted benzaldehyde, such as 2-chloro-3,4-dimethoxybenzaldehyde. From this precursor, several established synthetic routes can be employed to introduce the three-carbon acid chain.

One prevalent method is the Knoevenagel condensation , followed by reduction. In this approach, 2-chloro-3,4-dimethoxybenzaldehyde is reacted with malonic acid in the presence of a basic catalyst like pyridine or piperidine. This condensation reaction forms an unsaturated intermediate, 3-(2-chloro-3,4-dimethoxyphenyl)acrylic acid (a substituted cinnamic acid). The subsequent reduction of the carbon-carbon double bond in this intermediate yields the target saturated propanoic acid.

Another viable pathway involves the Perkin reaction , where the benzaldehyde is treated with an acid anhydride (e.g., acetic anhydride) and its corresponding sodium salt. This also yields the cinnamic acid derivative, which is then reduced.

A third approach could utilize the Wittig reaction . Here, the aldehyde is reacted with a phosphorus ylide, such as (carbethoxymethyl)triphenylphosphorane, to form an α,β-unsaturated ester. Subsequent hydrolysis of the ester to the carboxylic acid, followed by reduction of the double bond, would afford the final product.

Catalytic Hydrogenation in Propanoic Acid Synthesis

Catalytic hydrogenation is a critical step in the synthesis of this compound, particularly when the synthetic route proceeds via an unsaturated intermediate like a substituted cinnamic acid. wikipedia.org This process involves the addition of hydrogen across the carbon-carbon double bond of the acrylic acid side chain, converting it to the desired propanoic acid. wikipedia.org

The reaction is typically carried out using a heterogeneous catalyst, with palladium on carbon (Pd/C) being one of the most common and efficient choices. The reaction is usually performed under a hydrogen gas atmosphere in a suitable solvent, such as ethanol (B145695) or ethyl acetate. The process is generally high-yielding and chemoselective, meaning it reduces the alkene double bond without affecting the aromatic ring or the carboxylic acid group.

Transfer hydrogenation represents an alternative to using pressurized hydrogen gas. In this method, a hydrogen donor molecule, such as formic acid or ammonium (B1175870) formate, is used in the presence of a catalyst like palladium chloride (PdCl2). This technique can be advantageous as it avoids the need for specialized high-pressure hydrogenation equipment. Rhodium-based catalysts have also been shown to be highly effective for the transfer hydrogenation of cinnamic acids, demonstrating high selectivity for the C=C double bond while leaving the carboxyl group intact. chemmethod.com

The choice of catalyst and reaction conditions can be optimized to maximize the yield and purity of the final propanoic acid product.

CatalystHydrogen SourceSolventTemperature (°C)Yield (%)
5% Pd/CH₂ gas1,4-Dioxane220High
Ru-Sn/Al₂O₃H₂ gasNot specified220Moderate
Rhodium(I) dimerFormic Acid/TriethylamineNot specified6595
PdCl₂Formic Acid/NaOHWater6598

This table presents typical conditions for the hydrogenation of cinnamic acid derivatives, which are analogous to the intermediate in the synthesis of the title compound. chemmethod.comresearchgate.net

Novel Derivatization of this compound

The carboxylic acid functional group of this compound serves as a versatile handle for a wide range of chemical modifications, allowing for the synthesis of various derivatives.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester is a fundamental derivatization. This can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This is an equilibrium-driven reaction, and yields can be improved by using an excess of the alcohol or by removing the water formed during the reaction. More modern and milder methods often employ coupling reagents. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) can activate the carboxylic acid, allowing it to react with alcohols, including sterically hindered ones, at room temperature to form esters in high yields. organic-chemistry.orgunc.edu

Amidation: The synthesis of amides from this compound is another important transformation. Similar to esterification, this can be accomplished by using peptide coupling reagents like EDCI or TBTU. researchgate.net The carboxylic acid is first activated, and then an amine is added to form the corresponding amide. This method is highly efficient and is widely used for creating amide bonds under mild conditions. An alternative, more traditional method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.

ReactionReagent(s)Key Features
EsterificationAlcohol, H₂SO₄ (catalyst)Classic method, equilibrium-driven.
EsterificationAlcohol, EDCI, DMAPMild conditions, high yields. organic-chemistry.org
AmidationAmine, TBTU, BaseEfficient for peptide-like coupling. researchgate.net
Amidation1. SOCl₂ 2. AmineVia acyl chloride intermediate, vigorous reaction.

Modifications of the Carboxylic Acid Moiety

Beyond ester and amide formation, the carboxylic acid group can undergo other significant transformations.

Reduction to an Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF) are typically required for this transformation.

Conversion to Acyl Halides: As mentioned previously, the carboxylic acid can be converted to a more reactive acyl halide (e.g., an acyl chloride) using reagents like thionyl chloride or oxalyl chloride. This acyl chloride is a key intermediate that can be used to synthesize not only esters and amides but also other derivatives like anhydrides and ketones (via Friedel-Crafts acylation).

Intramolecular Cyclization: Phenylpropanoic acids can undergo intramolecular Friedel-Crafts acylation to form cyclic ketones. wikipedia.org Treatment of this compound with a strong acid, such as polyphosphoric acid (PPA) or triflic acid, could potentially induce cyclization to form a substituted indanone. The position of cyclization would be directed by the existing substituents on the aromatic ring.

Arndt-Eistert Homologation: This reaction sequence can be used to extend the carbon chain of the carboxylic acid by one methylene group, converting the propanoic acid derivative into a butanoic acid derivative. wikipedia.org

Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure derivatives is a crucial aspect of modern organic chemistry. For a molecule like this compound, which is achiral, chirality can be introduced by modifying the propanoic acid chain. If a substituent is introduced at the α- or β-position of the side chain, a stereocenter is created. Several strategies can be employed to achieve this asymmetrically.

Use of Chiral Auxiliaries: One of the most reliable methods for asymmetric synthesis involves the use of a chiral auxiliary. orgsyn.org For instance, the carboxylic acid can be coupled to a chiral auxiliary, such as an Evans oxazolidinone. The resulting chiral imide can then be subjected to diastereoselective alkylation or other reactions at the α-position. Subsequent removal of the auxiliary reveals the α-substituted propanoic acid derivative in high enantiomeric excess. orgsyn.org

Chemo-enzymatic Resolution: Enzymatic methods offer a green and highly selective approach to obtaining chiral molecules. A racemic mixture of a derivatized propanoic acid (e.g., an α-hydroxy or α-amino derivative) could be resolved using a lipase (B570770), such as Porcine pancreas lipase (PPL), which selectively catalyzes the hydrolysis or esterification of one enantiomer, allowing for the separation of the two. researchgate.net

Crystallization-Induced Dynamic Resolution: This technique can be applied to resolve a racemic mixture of a chiral derivative. For example, a racemic α-bromo derivative could be resolved by forming a diastereomeric salt with a chiral amine. Under conditions that allow for the epimerization of the stereocenter, one diastereomer can be selectively crystallized from the solution, driving the equilibrium towards the formation of that desired stereoisomer. acs.orgnih.gov

These advanced synthetic strategies enable the preparation of specific, optically active derivatives of this compound, which are essential for various specialized applications in chemical research. oup.comoup.com

Advanced Spectroscopic and Structural Characterization of 3 2 Chloro 3,4 Dimethoxyphenyl Propanoic Acid

Elucidation of Molecular Structure by Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid, both ¹H and ¹³C NMR would provide crucial information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) groups, the aliphatic chain protons, and the carboxylic acid proton. The substitution pattern on the benzene (B151609) ring—a chlorine atom at position 2 and two methoxy groups at positions 3 and 4—will influence the chemical shifts of the two remaining aromatic protons. These protons, being adjacent to each other, would likely appear as a pair of doublets due to spin-spin coupling. The protons of the propanoic acid side chain would exhibit characteristic triplet signals for the methylene (B1212753) groups, split by their neighboring protons. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-donating methoxy groups and the electron-withdrawing chloro group. The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield position. The carbons of the methoxy groups and the aliphatic side chain would appear in the upfield region of the spectrum.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 6.8 - 7.2 Doublet
Aromatic-H 6.7 - 7.1 Doublet
Methoxy-H (OCH₃) ~3.9 Singlet
Methoxy-H (OCH₃) ~3.8 Singlet
Methylene-H (α to ring) 2.8 - 3.0 Triplet
Methylene-H (α to COOH) 2.5 - 2.7 Triplet

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (COOH) 170 - 180
Aromatic (C-Cl) 125 - 135
Aromatic (C-OCH₃) 145 - 155
Aromatic (C-H) 110 - 125
Methoxy (OCH₃) 55 - 65
Methylene (α to ring) 30 - 40

Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid dimer. A sharp and intense peak around 1700 cm⁻¹ would be indicative of the C=O stretching of the carbonyl group. The C-O stretching of the carboxylic acid and the methoxy groups would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Cl stretch would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would give rise to strong signals in the Raman spectrum. The symmetric stretching of the C=C bonds in the benzene ring would be particularly prominent.

Characteristic Vibrational Frequencies

Functional Group FTIR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H stretch (Carboxylic Acid) 2500 - 3300 (broad) Weak
C-H stretch (Aromatic) 3000 - 3100 Strong
C-H stretch (Aliphatic) 2850 - 3000 Moderate
C=O stretch (Carboxylic Acid) 1700 - 1725 Moderate
C=C stretch (Aromatic) 1450 - 1600 Strong
C-O stretch 1200 - 1300 Moderate

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. The nominal molecular weight of this compound is approximately 244.66 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentations of the substituted phenyl ring and the aliphatic side chain. A prominent fragment would be the benzylic cation formed by cleavage of the bond between the α and β carbons of the propanoic acid side chain. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with the ³⁷Cl isotope being about one-third the abundance of the ³⁵Cl isotope.

Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment
[M]⁺ [C₁₁H₁₃ClO₄]⁺
[M-45]⁺ [C₁₀H₁₂ClO₂]⁺ (Loss of COOH)

X-ray Crystallography for Solid-State Structure Determination

It is anticipated that the propanoic acid side chain would adopt a trans configuration. nih.gov The molecule would likely form hydrogen-bonded dimers in the crystal lattice through the carboxylic acid groups, a common feature for carboxylic acids. nih.gov The dihedral angle between the plane of the benzene ring and the carboxylic acid group would be influenced by the steric bulk of the chloro and methoxy substituents. The presence of the chloro and methoxy groups would also influence the crystal packing through various intermolecular interactions.

Expected Crystallographic Parameters (based on analogous structures)

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
C-C bond lengths (aromatic) ~1.39 Å
C-C bond lengths (aliphatic) ~1.54 Å
C=O bond length ~1.25 Å
C-O bond length ~1.30 Å

Table of Compounds Mentioned

Compound Name
This compound

Preclinical and in Vitro Investigation of Biological Activities

Evaluation of In Vitro Enzyme Inhibition Potential

Comprehensive searches of scientific literature and databases have revealed a lack of available data regarding the in vitro enzyme inhibition potential of 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid.

There are no available scientific reports detailing the investigation of this compound for its potential to inhibit lipoxygenase enzymes. Consequently, no data on its IC₅₀ values or mechanism of inhibition in this context have been published.

There is no publicly available research that has documented the screening of this compound against other relevant biological targets. Phenylpropanoic acid derivatives, as a broad class of compounds, have been investigated for various pharmacological activities. nih.govnih.gov However, specific data for the chloro- and dimethoxy-substituted compound is not available.

Assessment of Cellular Responses in Preclinical Models

Preclinical data on the cellular responses to this compound is not available in the current body of scientific literature.

No studies have been published that evaluate the in vitro antimicrobial or antifungal properties of this compound. Therefore, there is no information regarding its minimum inhibitory concentrations (MIC) against various bacterial or fungal strains. While other propanoic acid derivatives have been synthesized and tested for such activities, these findings cannot be extrapolated to the specific compound of interest. nih.gov

Table 1: In Vitro Antimicrobial and Antifungal Activity of this compound

Microorganism Minimum Inhibitory Concentration (MIC)
Various Bacterial Strains No data available

There is no scientific literature available that has assessed the preclinical antiproliferative activity of this compound in any cancer cell lines. As a result, no IC₅₀ values have been reported. While some analogs of propionic acid have been evaluated for their antitumor effects, specific data for this compound is absent. doi.org

Table 2: Preclinical Antiproliferative Activity of this compound

Cancer Cell Line IC₅₀ Value

There are no published studies investigating the ability of this compound to modulate gene expression, including its potential effects on γ-globin gene expression. A related compound, 3-(3,4-Dimethoxyphenyl)propionic acid, was used in a screening of short-chain fatty acid derivatives for their ability to induce γ-globin gene expression. sigmaaldrich.com However, no such data exists for this compound.

Table 3: Modulation of γ-globin Gene Expression by this compound

Cell Model Outcome

Erythropoiesis Stimulation in Preclinical Models

Currently, there is no publicly available scientific literature or preclinical data detailing the effects of this compound on the stimulation of erythropoiesis. Research into the hematopoietic properties of this specific compound has not been reported in peer-reviewed studies.

Photosynthesis-Inhibiting Activity in Plant Models

There is a lack of published research on the photosynthesis-inhibiting activity of this compound in plant models. Scientific investigations into the potential herbicidal or plant growth-regulating effects of this compound have not been documented in the available literature.

Mechanistic Investigations at the Cellular Level

No studies have been published that identify the specific molecular targets or biological pathways through which this compound may exert its effects at a cellular level. The interaction of this compound with proteins, enzymes, or other cellular components remains uninvestigated.

Consistent with the absence of identified molecular targets, there is no available data on the modulation of any cellular signaling pathways by this compound. The impact of this compound on intracellular communication and signaling cascades has not been the subject of published scientific inquiry.

Data Tables

Due to the absence of experimental data for this compound in the specified areas of biological activity, no data tables can be generated.

Structure Activity Relationship Sar Studies of 3 2 Chloro 3,4 Dimethoxyphenyl Propanoic Acid and Its Analogs

Impact of Halogen Substitution (e.g., Chlorine) on Biological Activity

The chlorine atom at the 2-position of the phenyl ring in 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid is expected to induce a notable electronic effect. Due to its electronegativity, the chlorine atom acts as an electron-withdrawing group via the inductive effect, which can alter the acidity of the propanoic acid moiety and influence interactions with biological targets. Furthermore, the size of the chlorine atom can introduce steric hindrance, potentially forcing the molecule into a specific conformation that may be more or less favorable for binding to a receptor. The lipophilicity of the molecule is also increased by the presence of chlorine, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

The precise impact of the 2-chloro substitution would be highly dependent on the specific biological target. For some receptors, this substitution might enhance binding affinity, while for others it could be detrimental. The following table summarizes the general effects of halogen substitution on the biological activity of phenylpropanoic acid analogs based on broader SAR studies.

Substitution PositionGeneral Impact on ActivityRationale
Ortho (2-position)Can increase or decrease activity; often influences conformation.Steric hindrance can force a specific dihedral angle between the phenyl ring and the propanoic acid side chain, which may be crucial for receptor fit. Electronic effects can modulate the pKa of the carboxylic acid.
Meta (3-position)Variable effects; can influence electronic distribution.Can alter the electron density of the aromatic ring and affect electrostatic interactions with the target.
Para (4-position)Often leads to increased activity, particularly in anti-inflammatory agents.Can extend into a hydrophobic pocket of the binding site and enhance affinity.

Influence of Methoxy (B1213986) Groups on Receptor Binding and Efficacy

Methoxy groups (-OCH3) are common substituents in many biologically active compounds, including phenylpropanoic acid derivatives. Their influence on receptor binding and efficacy is multifaceted, stemming from their electronic and steric properties, as well as their ability to participate in hydrogen bonding.

In this compound, the two methoxy groups at the 3- and 4-positions of the phenyl ring are electron-donating through resonance, which can increase the electron density of the aromatic ring. This alteration in electron distribution can affect the molecule's interaction with receptor surfaces, particularly through pi-pi stacking or cation-pi interactions. The oxygen atoms of the methoxy groups can also act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors on a receptor, thereby anchoring the ligand in the binding pocket.

The presence of two adjacent methoxy groups can also impose steric constraints, influencing the preferred conformation of the molecule. The size and orientation of these groups can either facilitate or hinder the optimal alignment of the molecule within the binding site. The combined electronic and steric effects of the 3,4-dimethoxy substitution pattern are critical in defining the molecule's pharmacological profile.

The table below outlines the general roles of methoxy groups in the activity of related compounds.

Feature of Methoxy GroupInfluence on Biological ActivityMechanism
Electron-donating natureCan enhance or decrease activity depending on the target.Modulates the electronic landscape of the phenyl ring, affecting interactions with the receptor.
Hydrogen bond acceptorOften enhances binding affinity.Forms specific hydrogen bonds with amino acid residues in the receptor's binding site.
Steric bulkCan influence selectivity and potency.Can provide a better fit in a specific receptor pocket or, conversely, cause steric clashes.

Role of the Propanoic Acid Moiety in Pharmacological Action

The propanoic acid moiety is a cornerstone of the pharmacological activity of many compounds in this class, including the well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. This functional group is typically essential for the molecule's primary mechanism of action.

The carboxylic acid group is ionizable at physiological pH, forming a carboxylate anion. This negative charge is often crucial for forming strong ionic interactions or salt bridges with positively charged residues (e.g., arginine or lysine) within the active site of the target enzyme or receptor. This electrostatic interaction is a key anchoring point for many phenylpropanoic acid derivatives.

The length and flexibility of the propanoic acid side chain are also important. The three-carbon chain provides a specific spatial distance between the aromatic ring and the carboxylic acid group, which is often optimal for bridging different interaction points within a binding site. The flexibility of the ethyl linker allows the molecule to adopt various conformations to achieve an optimal fit with its biological target.

Key functions of the propanoic acid moiety are summarized in the following table.

Component of Propanoic Acid MoietyRole in Pharmacological Action
Carboxylic Acid GroupPrimary binding interaction through ionic bonds or hydrogen bonds.
Propyl ChainProvides optimal spacing and flexibility for receptor fit.

Conformational Flexibility and Stereochemical Considerations in Activity Profiles

The three-dimensional structure of a molecule is paramount to its biological activity. For flexible molecules like this compound, the ability to adopt specific conformations is critical for effective interaction with a biological target. The rotation around the single bonds in the propanoic acid side chain and the bond connecting the phenyl ring to the side chain allows for a range of possible spatial arrangements.

The substituents on the phenyl ring, particularly the ortho-chloro group, can significantly restrict the rotational freedom around the phenyl-C bond, leading to a more defined set of low-energy conformations. This conformational preference can be advantageous if it aligns with the geometry of the receptor's binding site, but detrimental if it prevents the molecule from adopting the required bioactive conformation.

Furthermore, if a substituent is introduced at the alpha-position of the propanoic acid moiety, a chiral center is created, leading to the existence of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and even toxicities. Although this compound itself is not chiral, many of its pharmacologically active analogs are. The differential activity of enantiomers underscores the importance of a precise three-dimensional fit between a ligand and its receptor.

Structural FeatureImpact on Activity Profile
Conformational FlexibilityAllows the molecule to adapt to the receptor binding site.
Restricted Rotation (due to ortho-substituents)Can pre-organize the molecule into a bioactive conformation, potentially increasing potency and selectivity.
Stereochemistry (in chiral analogs)Enantiomers can exhibit different biological activities due to the three-dimensional nature of receptor binding sites.

Investigations into Metabolic Pathways in Non Human Biological Systems

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes)

There is no specific data from in vitro studies, such as those using liver microsomes from preclinical species (e.g., rat, mouse, dog, or monkey), to characterize the metabolic stability of 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid. Such studies are crucial in early drug discovery to predict a compound's metabolic fate and to estimate its rate of clearance from the body. The typical experimental approach involves incubating the compound with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s, and monitoring the disappearance of the parent compound over time. The results are usually expressed as the half-life (t½) or intrinsic clearance (CLint). Without these studies, the metabolic stability of this compound remains theoretical.

Identification of Non-Human Metabolites and Biotransformation Pathways

Detailed identification of metabolites of this compound in non-human systems has not been reported. Biotransformation is the process by which a living organism chemically modifies a compound. nih.gov This process typically occurs in two phases. Phase I reactions introduce or expose functional groups, and Phase II reactions conjugate the modified compound with endogenous molecules to increase water solubility and facilitate excretion. nih.gov

For a compound like this compound, potential biotransformation pathways could theoretically include:

O-demethylation: Removal of one or both methyl groups from the methoxy (B1213986) substituents on the phenyl ring.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the propanoic acid side chain.

Glucuronidation or Sulfation: Conjugation of the parent compound or its Phase I metabolites with glucuronic acid or sulfate (B86663), respectively.

However, without experimental evidence from preclinical species, these pathways are purely speculative for this specific molecule.

Enzymatic Degradation Mechanisms in Preclinical Models

The specific enzymes responsible for the degradation of this compound in preclinical models have not been identified. The metabolism of xenobiotics is primarily carried out by a superfamily of enzymes known as cytochrome P450 (CYP450). nih.gov Different CYP450 isoforms exhibit substrate specificity, and identifying the specific isoforms involved in a compound's metabolism is critical for predicting potential drug-drug interactions. Studies using recombinant human or animal CYP enzymes or chemical inhibitors would be necessary to elucidate the enzymatic degradation mechanisms. In the absence of such research for this compound, no definitive statements can be made about the enzymes involved in its metabolism in any preclinical model.

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Applications based on Preclinical Findings

The initial step in exploring the therapeutic potential of 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid would necessitate comprehensive preclinical screening. This would involve a battery of in vitro assays to determine its activity against a wide range of biological targets, such as enzymes, receptors, and ion channels. Based on its structural similarity to other phenylpropanoic acid derivatives, initial investigations might focus on its potential as an anti-inflammatory, analgesic, or anticancer agent. Should these initial screenings yield promising results, further studies in cell-based models would be warranted to elucidate its mechanism of action and to identify potential therapeutic niches.

Development of Next-Generation Derivatives with Enhanced Selectivity and Potency

Following the identification of a primary biological target and a potential therapeutic application, the development of next-generation derivatives would be a critical step. This process, known as lead optimization, would involve the systematic modification of the parent compound's structure to improve its pharmacological properties. Key objectives would include enhancing its potency (the concentration required to produce a desired effect) and its selectivity (its ability to interact with the intended target without affecting other biological molecules). Structure-activity relationship (SAR) studies would be conducted to understand how different chemical modifications influence the compound's activity, guiding the design of more effective and safer derivatives.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a deeper understanding of how this compound and its derivatives exert their effects at a molecular level, the integration of "omics" technologies would be invaluable. Genomics, transcriptomics, proteomics, and metabolomics could provide a global view of the cellular changes induced by the compound. For instance, transcriptomics could reveal which genes are turned on or off in response to treatment, while proteomics could identify changes in protein expression and post-translational modifications. This comprehensive data would help to construct a detailed picture of the compound's mechanism of action and could potentially identify novel biomarkers to predict treatment response.

Advanced Preclinical Models for Efficacy and Mechanism Validation

To validate the therapeutic potential of this compound and its optimized derivatives, it would be essential to move from simple cell-based assays to more complex and physiologically relevant preclinical models. These could include three-dimensional (3D) organoids, which more accurately mimic the structure and function of human tissues, and genetically engineered animal models that recapitulate specific human diseases. These advanced models would provide a more rigorous assessment of the compound's efficacy and would allow for a more detailed investigation of its mechanism of action in a living system.

Rational Design of Analogs through Computational Approaches

Computational chemistry and molecular modeling would play a crucial role throughout the drug discovery and development process. These approaches, often referred to as computer-aided drug design (CADD), can be used to predict how a compound will interact with its biological target, to design novel analogs with improved properties, and to predict their potential for off-target effects. By using computational methods to screen virtual libraries of compounds and to prioritize candidates for synthesis and testing, it is possible to accelerate the drug discovery process and to reduce the reliance on costly and time-consuming experimental approaches.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or coupling reactions using substituted phenyl precursors. For example, a chloro-substituted dimethoxyphenyl intermediate is reacted with acrylate derivatives under acidic conditions, followed by hydrolysis to yield the propanoic acid moiety. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Key Data :

  • Yield Optimization : Adjusting reaction temperature (60–80°C) and stoichiometry of the aryl halide precursor improves yields (60–75%) .
  • Purity Verification : HPLC (C18 column, methanol/water mobile phase) confirms >97% purity .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR (DMSO-d6) identifies substituents: δ 3.85 (s, 6H, OCH3_3), δ 6.8–7.3 (m, aromatic protons), δ 2.8–3.1 (t, CH2_2 adjacent to COOH) .
  • X-ray Crystallography : Used to resolve stereochemistry and confirm bond angles (e.g., C–C–COOH torsion angles ~120°) in analogous compounds .
  • FT-IR : Strong absorption at ~1700 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C–O of methoxy groups) .

Q. What are the recommended storage conditions to ensure stability?

  • Methodological Answer : Store in amber glass bottles at 2–8°C under inert gas (N2_2) to prevent oxidation of the methoxy and chloro groups. Avoid prolonged exposure to light or humidity, which may hydrolyze the methoxy substituents .

Q. What are the primary applications in medicinal chemistry research?

  • Methodological Answer : Serves as a precursor for bioactive molecules, such as kinase inhibitors or anti-inflammatory agents. The chloro and methoxy groups enhance lipophilicity, aiding blood-brain barrier penetration in CNS-targeted drug candidates .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for derivatives?

  • Methodological Answer :

  • DFT Calculations : Predict electronic effects of substituents on reaction intermediates. For example, chloro groups increase electrophilicity at the phenyl ring, favoring nucleophilic attack .
  • Molecular Docking : Screen derivatives against target proteins (e.g., COX-2) to prioritize synthesis of high-affinity analogs .
    • Data Contradiction : Discrepancies between predicted and experimental yields may arise from steric hindrance not accounted for in simulations. Adjust solvent polarity (e.g., DMF vs. THF) to resolve .

Q. How do substituent variations (e.g., Cl vs. F) affect spectroscopic data?

  • Methodological Answer :

  • 19F^{19}F NMR : Fluorine substitution at the 2-position causes upfield shifts (δ -110 to -115 ppm) compared to chloro analogs .
  • Mass Spectrometry : Chloro-substituted derivatives show distinct isotopic patterns (e.g., M+2 peaks at 3:1 intensity ratio) .
    • Data Contradiction : Overlapping signals in 1H^1H NMR for methoxy groups (δ 3.8–4.0) may require 2D-COSY or HSQC for resolution .

Q. What strategies resolve low yields in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Pd/C or Ni catalysts improve cross-coupling efficiency for aryl halide intermediates .
  • Flow Chemistry : Continuous reactors enhance heat dissipation and reduce byproducts (e.g., dimerization) .
    • Key Data : Scaling from 1g to 100g batches reduced yield drop from 70% to 55% due to inefficient mixing; switching to a microreactor restored yields to 68% .

Q. How is crystallographic data used to validate synthetic products?

  • Methodological Answer : Single-crystal X-ray diffraction confirms bond lengths (e.g., C–Cl: 1.73–1.75 Å) and dihedral angles between the phenyl ring and propanoic acid chain (15–20°), critical for structure-activity relationship (SAR) studies .

Safety and Handling

Q. What precautions are required for safe laboratory handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation of fine particles .
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite .
    • Toxicity Data : While no specific data exists for this compound, structurally similar phenylpropanoids show moderate dermal irritation (LD50_{50} >2000 mg/kg in rats) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.